molecular formula C12H15F2N B13186107 4-Cyclohexyl-3,5-difluoroaniline

4-Cyclohexyl-3,5-difluoroaniline

Cat. No.: B13186107
M. Wt: 211.25 g/mol
InChI Key: MLFVCRUJIRJSHQ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3,5-difluoroaniline is an organic compound with the molecular formula C₁₂H₁₅F₂N It is a derivative of aniline, where the aromatic ring is substituted with a cyclohexyl group and two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3,5-difluoroaniline typically involves the following steps:

    Starting Material: The process begins with 3,5-difluoroaniline.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-3,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of cyclohexyl-3,5-difluoroaniline.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Cyclohexyl-3,5-difluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3,5-difluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,5-Difluoroaniline: Lacks the cyclohexyl group, leading to different chemical and physical properties.

    4-Cyclohexyl-2,6-difluoroaniline: Similar structure but with fluorine atoms at different positions, affecting reactivity and applications.

    4-Cyclohexyl-3,5-dichloroaniline: Substituted with chlorine instead of fluorine, resulting in different chemical behavior.

Uniqueness: 4-Cyclohexyl-3,5-difluoroaniline is unique due to the presence of both cyclohexyl and fluorine substituents, which impart distinct electronic and steric properties. These features make it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

4-cyclohexyl-3,5-difluoroaniline

InChI

InChI=1S/C12H15F2N/c13-10-6-9(15)7-11(14)12(10)8-4-2-1-3-5-8/h6-8H,1-5,15H2

InChI Key

MLFVCRUJIRJSHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2F)N)F

Origin of Product

United States

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